molecular formula C8H9ClFN3O2S2 B11778146 (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride

(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride

Cat. No.: B11778146
M. Wt: 297.8 g/mol
InChI Key: ZZFCUUOCCWRYIG-YGCVIUNWSA-N
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Description

(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinylidene group, a benzothiazole ring, and a sulfonyl fluoride moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, introduction of the hydrazinylidene group, and the addition of the sulfonyl fluoride moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazinylidene group, leading to the formation of hydrazine derivatives.

    Substitution: The sulfonyl fluoride moiety can participate in nucleophilic substitution reactions, resulting in the formation of sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, hydrazine derivatives, and oxidized benzothiazole compounds.

Scientific Research Applications

(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride moiety can covalently modify the active site of serine proteases, leading to enzyme inhibition. This inhibition can disrupt various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another sulfonyl fluoride compound with similar enzyme inhibition properties.

    Phenylmethanesulfonyl fluoride: A related compound used as a serine protease inhibitor.

    Diisopropylfluorophosphate: An organophosphorus compound with similar inhibitory effects on enzymes.

Uniqueness

(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H9ClFN3O2S2

Molecular Weight

297.8 g/mol

IUPAC Name

(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C8H8FN3O2S2.ClH/c1-12-6-4-5(16(9,13)14)2-3-7(6)15-8(12)11-10;/h2-4H,10H2,1H3;1H/b11-8+;

InChI Key

ZZFCUUOCCWRYIG-YGCVIUNWSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)S(=O)(=O)F)S/C1=N/N.Cl

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)F)SC1=NN.Cl

Origin of Product

United States

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